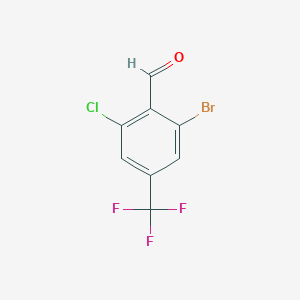

(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

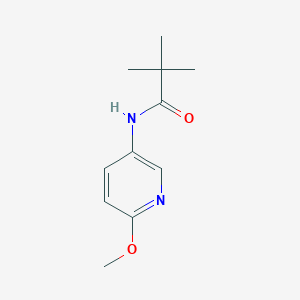

(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate is a chiral amino acid derivative. It is a compound of interest in various fields of chemistry and biology due to its unique stereochemistry and functional groups. The compound consists of an amino group, a hydroxyl group, and a butanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Mecanismo De Acción

Target of Action

DL-Threonine hydrate(2:1) is an essential amino acid . It is primarily used as a nutritional supplement, often added to poultry feed . It is also used in the preparation of amino acid infusion and comprehensive amino acid preparations .

Mode of Action

It is known that it plays a crucial role in protein synthesis as it is an essential amino acid .

Biochemical Pathways

DL-Threonine hydrate(2:1) is involved in several biochemical pathways. Threonine aldolases, for instance, catalyze the cleavage of L-threonine or L-allo-threonine to glycine and acetaldehyde in a glycine biosynthetic pathway . Threonine dehydratase converts L-threonine to 2-ketobutyrate .

Pharmacokinetics

It is known that it is soluble in water , which suggests that it can be readily absorbed and distributed in the body.

Análisis Bioquímico

Biochemical Properties

DL-Threonine hydrate(2:1) is involved in many biological processes. It participates in the conversion of glycogen into the glucose pathway, supports muscle tissue maintenance and growth, and plays a key role in regulating levels of other amino acids .

Cellular Effects

DL-Threonine hydrate(2:1) can promote animal growth and nitrogen balance. In chickens, a deficiency of DL-Threonine hydrate(2:1) can lead to loss of appetite, a sharp decline in body weight, and low feed utilization efficiency .

Molecular Mechanism

The molecular mechanism of DL-Threonine hydrate(2:1) involves its conversion to 2-ketobutyrate. This process is facilitated by the enzyme threonine dehydratase .

Dosage Effects in Animal Models

The effects of DL-Threonine hydrate(2:1) can vary with different dosages in animal models. Specific studies detailing these effects are currently limited .

Metabolic Pathways

DL-Threonine hydrate(2:1) is involved in the metabolic pathway that converts L-threonine to 2-ketobutyrate, a key step in the biosynthesis of L-isoleucine .

Subcellular Localization

It’s likely that any such localization would involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where chiral catalysts or chiral auxiliaries are used to induce the desired stereochemistry in the product. The reaction conditions often involve mild temperatures and neutral to slightly acidic pH to maintain the stability of the amino and hydroxyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic methods are preferred due to their specificity and mild reaction conditions, which help in maintaining the integrity of the compound. Large-scale production may also involve the use of continuous flow reactors to optimize the reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a keto acid, while reduction can regenerate the original hydroxyl group.

Aplicaciones Científicas De Investigación

(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: It has potential therapeutic applications due to its bioactive properties.

Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses.

Comparación Con Compuestos Similares

Similar Compounds

(2S,3R)-1-Amino-2-Methylbutane-2,3-Diol: This compound has a similar structure but with a methyl group instead of a hydroxyl group.

Benzylamine: An organic compound with an amino group attached to a benzyl group.

1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer with a different functional group arrangement.

Uniqueness

(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which allow it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound in various fields of research and industry.

Propiedades

IUPAC Name |

(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9NO3.H2O/c2*1-2(6)3(5)4(7)8;/h2*2-3,6H,5H2,1H3,(H,7,8);1H2/t2*2-,3+;/m11./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWHMAPAPXBPFN-PZXRSRGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O.CC(C(C(=O)O)N)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O.C[C@H]([C@@H](C(=O)O)N)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Chlorophenyl)-(3-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2599768.png)

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2599769.png)

![N-(3-methoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2599772.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2599776.png)

![1,3-dimethyl-7-(3-methylbutyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2599777.png)

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2599783.png)

![4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2599787.png)

![Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate](/img/structure/B2599790.png)